1,2-Dipalmitoyl-sn-glycerol
Overview
Description
1,2-Dipalmitoyl-sn-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 and sn-2 positions. It is a significant molecule in lipid metabolism and signaling pathways, playing a crucial role in the biosynthesis of complex lipids such as phospholipids and triglycerides .
Mechanism of Action
Target of Action
The primary target of 1,2-Dipalmitoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound is a diacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions . It interacts with its target, PKC, by activating it . It’s important to note that the activation is relatively weak, with a 15% activation rate when used at a concentration of 25 μm .
Biochemical Pathways
This compound is involved in lipid metabolism and signaling pathways . It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . The activation of PKC by this compound can lead to the regulation of various downstream effects, including cellular regulation, signal transduction, and tumor promotion .
Result of Action
The activation of PKC by this compound can lead to various molecular and cellular effects. For instance, it has been found to promote the exponential growth of Frankia Gram-positive bacteria . PKC is also a key regulator of signal transduction and cellular regulation, implying that this compound could have wide-ranging effects on cellular processes .
Biochemical Analysis
Biochemical Properties
1,2-Dipalmitoyl-sn-glycerol plays a significant role in biochemical reactions. It activates protein kinase C (PKC) by 15% when used at a concentration of 25 μM . This interaction with PKC suggests that this compound can influence a variety of cellular processes, given the broad role of PKC in cell signaling .
Cellular Effects
The effects of this compound on cells are primarily related to its role in lipid metabolism and cell signaling. As a diacylglycerol, it can affect membrane structure in model membranes . It is used to study the relationship between membrane structure and protein kinase C activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules like PKC. It activates PKC, which can lead to changes in gene expression and other downstream effects .
Metabolic Pathways
This compound is involved in lipid metabolism. It serves as a precursor for the synthesis of complex lipids, such as phospholipids and triglycerides
Preparation Methods
Synthetic Routes and Reaction Conditions: : 1,2-Dipalmitoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through crystallization from solvents like chloroform and petroleum ether .
Industrial Production Methods: : Industrial production of this compound often involves the enzymatic esterification of glycerol with palmitic acid using lipase enzymes. This method is preferred due to its specificity and mild reaction conditions, which result in higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions: : 1,2-Dipalmitoyl-sn-glycerol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, resulting in the formation of glycerol and palmitic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding fatty acids and glycerol derivatives.
Esterification: This reaction involves the use of alcohols and acid catalysts to form esters.
Major Products: : The major products formed from these reactions include glycerol, palmitic acid, and various glycerol derivatives .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various environments.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: It is used in the development of drug delivery systems and as a component in lipid-based formulations.
Industry: It is utilized in the production of cosmetics and food additives due to its emulsifying properties
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-sn-glycerol
- 1,2-Dimyristoyl-sn-glycerol
- 1,2-Dipalmitoyl-rac-glycerol
Uniqueness: : 1,2-Dipalmitoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its physical properties and biological activities. Compared to other diacylglycerols, it has a higher melting point and different interactions with cellular membranes, making it particularly useful in studies related to membrane structure and function .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892078 | |
Record name | (+/-)-1,2-Dipalmitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40290-32-2, 30334-71-5 | |
Record name | (±)-1,2-Dipalmitoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 1,2-dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-D-Dipalmitin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-1,2-Dipalmitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,2-DIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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